molecular formula C11H8F2O3 B11792935 Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate

Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate

Cat. No.: B11792935
M. Wt: 226.18 g/mol
InChI Key: WZBBFXBZENWKRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate typically involves the reaction of 5,6-difluorobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluorobenzofuran-3-yl)acetate
  • Methyl 2-(6-fluorobenzofuran-3-yl)acetate
  • Methyl 2-(benzofuran-3-yl)acetate

Uniqueness

Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is unique due to the presence of two fluorine atoms on the benzofuran ring. This structural feature can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .

Biological Activity

Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).

Structure and Properties

This compound features a benzofuran core substituted with fluorine atoms, which may enhance its biological activity by modulating electronic properties and steric factors. The presence of the methyl acetate group is crucial for the compound's solubility and bioavailability.

  • Inhibition of GSK-3β :
    • Studies have shown that benzofuran derivatives can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers. This compound may exhibit similar inhibitory effects, contributing to its antiproliferative activity against cancer cell lines such as MiaPaCa-2 and BXPC-3. The IC50 values for related compounds have been reported as low as 0.73 nM, indicating high potency .
  • Antiviral Activity :
    • Research has identified certain benzofuran derivatives as potential inhibitors of hepatitis C virus (HCV). These compounds disrupt viral replication by targeting RNA-dependent RNA polymerase, suggesting that this compound could also possess antiviral properties .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (nM)Reference
GSK-3β InhibitionIn vitro<1
Antiviral (HCV)Viral ReplicationNot specified
AntiproliferativeCancer Cell LinesLow micromolar

Case Studies

  • Antiproliferative Effects :
    • A study evaluated the effects of various benzofuran derivatives on pancreatic cancer cells. This compound was part of a series that demonstrated significant antiproliferative effects at low concentrations, with enhanced selectivity against cancer cells compared to normal cells .
  • Antiviral Studies :
    • In another investigation, compounds structurally related to this compound were tested for their ability to inhibit HCV replication in vitro. The results indicated promising antiviral activity, warranting further exploration into the mechanism and optimization of these compounds for therapeutic use .

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms at the 5 and 6 positions of the benzofuran ring appears to enhance the compound's potency by increasing lipophilicity and possibly improving binding affinity to target enzymes such as GSK-3β. The SAR analysis suggests that modifications at these positions can significantly affect biological activity, highlighting the importance of precise structural configurations in drug design .

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

methyl 2-(5,6-difluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H8F2O3/c1-15-11(14)2-6-5-16-10-4-9(13)8(12)3-7(6)10/h3-5H,2H2,1H3

InChI Key

WZBBFXBZENWKRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC2=CC(=C(C=C21)F)F

Origin of Product

United States

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